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(Heptan-4-yl)(thiophen-2-ylmethyl)amine

Cat. No.: B13240855
M. Wt: 211.37 g/mol
InChI Key: GIBRBDQVHQFRAK-UHFFFAOYSA-N
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Description

Overview of Secondary Amine and Thiophene (B33073) Derivatives in Modern Synthetic Chemistry

Secondary amines are a crucial class of organic compounds, defined by a nitrogen atom bonded to two organic substituents and one hydrogen atom. ncert.nic.in They serve as fundamental building blocks in organic synthesis and medicinal chemistry due to their role in forming carbon-nitrogen bonds. enamine.net These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The reactivity of the N-H bond allows for a variety of chemical transformations, including alkylation, acylation, and arylation, making them versatile precursors for more complex molecules. enamine.netorganic-chemistry.org In medicinal chemistry, the secondary amine motif is present in numerous biologically active compounds, such as the blood pressure medications adrenaline and ephedrine. ncert.nic.in

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. derpharmachemica.comrroij.com Its derivatives are of immense importance across various scientific disciplines, including medicinal chemistry, material science, and electronics. researchgate.netnih.gov The thiophene ring is considered a "bioisostere" of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without significant loss of biological activity. rroij.com This has led to the incorporation of thiophene in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic drugs. nih.govpharmaguideline.comnih.gov In material science, the unique electronic and optical properties of thiophene-based polymers make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.net

The combination of secondary amine and thiophene functionalities in a single molecule creates a scaffold with significant potential for diverse applications, leveraging the chemical versatility of the amine and the established biological and material properties of the thiophene ring.

Rationale for Academic Investigation of (Heptan-4-yl)(thiophen-2-ylmethyl)amine and Related Structures

The academic interest in this compound and structurally similar molecules stems from several key areas of chemical and pharmaceutical research. The primary rationale is the exploration of new chemical entities (NCEs) for potential therapeutic applications. The thiophene nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. nih.govnih.gov

Research into related structures suggests that the combination of a thiophene ring with an amine functional group is a promising strategy for developing novel bioactive agents. For instance, studies have shown that incorporating secondary amines can modulate the biological activity of thiophene-containing compounds. mdpi.com Furthermore, a data-driven analysis of molecular substructures that enhance drug activity against Gram-negative bacteria identified both secondary amines and thiophene groups as having a marked positive effect. dundee.ac.uk

The synthesis of thiophene derivatives containing amine side chains is a common strategy in the development of kinase inhibitors for cancer therapy and novel agonists for receptors like the free fatty acid receptor 1 (FFAR1), a target for type 2 diabetes treatment. mdpi.commdpi.com The aliphatic heptyl group in this compound provides lipophilicity, which can be crucial for a molecule's ability to cross biological membranes and interact with specific targets within the body. The specific branched nature of the heptan-4-yl group can also influence the molecule's conformational flexibility and binding affinity to biological targets. Therefore, the investigation of this compound and its analogues is driven by the search for new therapeutic agents with optimized pharmacological profiles.

Scope and Objectives of Advanced Scholarly Inquiry into this compound

The advanced scholarly inquiry into this compound and its relatives encompasses several interconnected objectives. A primary goal is the development of efficient and scalable synthetic routes to this class of compounds. This involves exploring various synthetic methodologies, such as reductive amination, which is a common method for preparing secondary amines. researchgate.net

A major objective of the research is the biological evaluation of these novel compounds. This includes:

Screening for Pharmacological Activity: Investigating the potential of these molecules across a range of biological targets. Given the known activities of thiophene derivatives, this could include screening for antimicrobial, anticancer, anti-inflammatory, and CNS activities. nih.govpharmaguideline.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by modifying both the aliphatic amine portion and the substitution pattern on the thiophene ring. These studies aim to understand how specific structural features influence biological activity, which is essential for optimizing lead compounds.

Investigation of Physicochemical Properties: Characterizing properties such as solubility, stability, and lipophilicity to assess the "drug-likeness" of the synthesized molecules.

Beyond medicinal chemistry, the scope of inquiry could extend to material science. The unique combination of a flexible aliphatic chain and a rigid, electronically active aromatic ring could lead to materials with interesting self-assembly properties or applications in organic electronics, an area where thiophene derivatives have already proven valuable. researchgate.net The overarching objective is to systematically explore the chemical, physical, and biological properties of this molecular scaffold to unlock its full potential for scientific and technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NS B13240855 (Heptan-4-yl)(thiophen-2-ylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)heptan-4-amine

InChI

InChI=1S/C12H21NS/c1-3-6-11(7-4-2)13-10-12-8-5-9-14-12/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3

InChI Key

GIBRBDQVHQFRAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CC=CS1

Origin of Product

United States

Synthetic Strategies and Methodologies for Heptan 4 Yl Thiophen 2 Ylmethyl Amine

Retrosynthetic Analysis of (Heptan-4-yl)(thiophen-2-ylmethyl)amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection adjacent to the thiophene (B33073) ring. This pathway involves the formation of the C-N bond between the thiophen-2-ylmethyl group and the heptan-4-yl amine. The synthons for this disconnection are a thiophen-2-ylmethyl electrophile and a heptan-4-amine nucleophile.

Pathway B: Disconnection adjacent to the heptyl group. This pathway entails forming the C-N bond between the heptan-4-yl group and the thiophen-2-ylmethylamine. This suggests a heptan-4-yl electrophile and a thiophen-2-ylmethylamine nucleophile as the key synthons.

These two pathways form the basis for the classical synthetic strategies discussed in the following section.

Classical Amination Reactions for Secondary Amine Synthesis Applicable to this compound

Classical methods for forming C-N bonds remain highly relevant in organic synthesis due to their reliability and the wide availability of starting materials.

Reductive Amination Approaches Utilizing Thiophene-2-carboxaldehyde Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines. sigmaaldrich.com This approach, corresponding to Pathway A in the retrosynthetic analysis, involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

For the synthesis of this compound, this would involve the reaction of thiophene-2-carboxaldehyde with heptan-4-amine. evitachem.com The reaction proceeds via the formation of an intermediate imine, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. sigmaaldrich.com Catalytic hydrogenation can also be used for the reduction step. nih.gov

The general reaction scheme is as follows:

Thiophene-2-carboxaldehyde + Heptan-4-amine → [(Heptan-4-yl)(thiophen-2-ylmethyl)imine] → this compound

This method is advantageous due to the commercial availability of thiophene-2-carboxaldehyde and the ability to perform the reaction in a one-pot fashion.

Alkylation of Primary Amines: Strategies for Introducing the Heptan-4-yl Moiety

This strategy, aligning with Pathway B of the retrosynthetic analysis, involves the direct alkylation of a primary amine with an alkyl halide. wikipedia.org In this case, thiophen-2-ylmethanamine would be reacted with a suitable 4-heptyl halide (e.g., 4-bromoheptane (B1329381) or 4-iodoheptane) in the presence of a base to neutralize the hydrogen halide byproduct.

Thiophen-2-ylmethanamine + 4-Haloheptane → this compound

A significant challenge with this method is the potential for overalkylation. nih.gov The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. google.com To mitigate this, reaction conditions such as the stoichiometry of the reactants, reaction temperature, and choice of base must be carefully controlled. Using a large excess of the primary amine can favor mono-alkylation.

Advanced Catalytic Methods for C-N Bond Formation Relevant to this compound Analogues

Modern organic synthesis has seen the development of powerful catalytic methods for C-N bond formation, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.org This reaction has become a cornerstone of modern C-N bond formation due to its exceptional functional group tolerance and broad applicability. wikipedia.orgnih.gov

For the synthesis of analogues of this compound, this method could be employed by coupling a halogenated thiophene derivative with heptan-4-amine. For instance, 2-bromothiophene (B119243) could be coupled with heptan-4-amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net

2-Bromothiophene + Heptan-4-amine --(Pd catalyst, ligand, base)--> N-(Heptan-4-yl)thiophen-2-amine

While this specific example yields an arylamine rather than the target benzylic amine, the Buchwald-Hartwig amination is highly versatile and can be adapted for the synthesis of a wide range of thiophene-containing amines. sci-hub.se The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 1: Common Ligands for Buchwald-Hartwig Amination

Ligand Name Abbreviation
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl BINAP
1,1'-Bis(diphenylphosphino)ferrocene dppf
Tri-tert-butylphosphine P(t-Bu)₃

Ruthenium and Iridium Catalysis in Amine Synthesis

Ruthenium and iridium complexes have emerged as powerful catalysts for various transformations in organic synthesis, including the formation of C-N bonds. acs.orgnih.gov These catalysts can mediate amination reactions through different mechanisms, including hydrogen-transfer catalysis.

Ruthenium catalysts, for example, have been successfully used in the reductive amination of aldehydes and ketones. organic-chemistry.org A notable application is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde or ketone in situ, which then undergoes reductive amination with an amine. organic-chemistry.org This approach is highly atom-economical as it uses alcohols as alkylating agents and generates water as the only byproduct.

Iridium catalysts are also highly effective for reductive amination and can offer high levels of chemo- and enantioselectivity. rsc.orgnih.gov Iridium-catalyzed reductive amination often proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov

Table 2: Comparison of Catalytic Methods

Catalytic Method Metal Typical Substrates Key Advantages
Buchwald-Hartwig Amination Palladium Aryl/heteroaryl halides, amines Broad substrate scope, high functional group tolerance
"Borrowing Hydrogen" Catalysis Ruthenium, Iridium Alcohols, amines Atom-economical, environmentally friendly

Reactivity and Chemical Transformations of Heptan 4 Yl Thiophen 2 Ylmethyl Amine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring in (heptan-4-yl)(thiophen-2-ylmethyl)amine is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) formed during the substitution process through resonance. Generally, electrophilic substitution on a 2-substituted thiophene, such as the one present in the title compound, preferentially occurs at the C5 position (the carbon atom adjacent to the sulfur and on the opposite side of the existing substituent). This preference is due to the greater stabilization of the cationic intermediate when the electrophile attacks this position.

Common electrophilic aromatic substitution reactions that the thiophene ring of this compound is expected to undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, treatment with a mixture of nitric and sulfuric acids would likely introduce a nitro group at the C5 position. Similarly, reaction with bromine in a suitable solvent would be expected to yield the 5-bromo derivative.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reagent(s)Expected Major Product
HNO₃, H₂SO₄(Heptan-4-yl)((5-nitrothiophen-2-yl)methyl)amine
Br₂, CCl₄((5-Bromothiophen-2-yl)methyl)(heptan-4-yl)amine
SO₃, H₂SO₄5-(((Heptan-4-yl)amino)methyl)thiophene-2-sulfonic acid
CH₃COCl, AlCl₃1-(5-(((Heptan-4-yl)amino)methyl)thiophen-2-yl)ethan-1-one

Reactions Involving the Secondary Amine Functionality of this compound

The secondary amine group in this compound is a key site for a variety of chemical transformations, including acylation, sulfonylation, and the formation of iminium ions.

Acylation and Sulfonylation Reactions

As a secondary amine, this compound can readily react with acylating and sulfonylating agents. researchgate.net Acylation, typically carried out with acyl chlorides or acid anhydrides in the presence of a base, results in the formation of an amide. For example, the reaction with acetyl chloride would yield N-(heptan-4-yl)-N-(thiophen-2-ylmethyl)acetamide. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct.

Sulfonylation is a similar reaction where the secondary amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. These reactions are generally efficient and provide stable products.

Table 2: Representative Acylation and Sulfonylation Products of this compound

ReagentProduct Name
Acetyl chlorideN-(Heptan-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Benzoyl chlorideN-(Heptan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
p-Toluenesulfonyl chlorideN-(Heptan-4-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Formation of Iminium Ions and Subsequent Transformations

Secondary amines, such as this compound, can react with aldehydes and ketones to form iminium ions. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N⁺ double bond of the iminium ion.

Iminium ions are highly reactive electrophiles and can be trapped by various nucleophiles. For example, in the context of the Mannich reaction, an iminium ion can react with an enol or enolate to form a new carbon-carbon bond. Subsequent transformations of the resulting product can lead to a variety of more complex molecules. The specific transformations would depend on the nature of the aldehyde or ketone used and the nucleophile employed.

Metal Complexation Chemistry and Ligand Properties of this compound

The presence of both a nitrogen atom in the secondary amine and a sulfur atom in the thiophene ring gives this compound the potential to act as a bidentate ligand in coordination chemistry, forming complexes with various transition metals.

Coordination Modes with Transition Metals

This compound can coordinate to transition metals in several ways. It can act as a monodentate ligand, coordinating through the lone pair of electrons on the nitrogen atom of the secondary amine. Alternatively, it can function as a bidentate ligand, coordinating through both the nitrogen of the amine and the sulfur of the thiophene ring to form a chelate ring. The stability of the resulting metal complex will depend on several factors, including the nature of the metal ion, the solvent, and the steric bulk of the heptan-4-yl group. The formation of a five-membered chelate ring is often favored, which would involve coordination of both the nitrogen and sulfur atoms to the metal center.

Stereochemical Aspects of Coordination Complex Formation

The heptan-4-yl group in this compound is chiral, as the fourth carbon atom is a stereocenter. This means that the ligand itself can exist as two enantiomers, (R)- and (S)-(heptan-4-yl)(thiophen-2-ylmethyl)amine. When this chiral ligand coordinates to a metal center, it can induce chirality in the resulting coordination complex. The stereochemistry of the complex will be influenced by the configuration of the ligand and the preferred coordination geometry of the metal ion. For example, in an octahedral complex, the arrangement of the ligands around the metal center can lead to different diastereomers, and the chirality of the this compound ligand can influence the relative stability of these diastereomers.

Oxidative and Reductive Pathways of this compound and its Moieties

The chemical reactivity of this compound in redox reactions is primarily dictated by its two main functional components: the thiophene ring and the secondary amine group. The oxidative and reductive transformations of the molecule can be understood by examining the known pathways for these individual moieties.

Oxidative Pathways

Oxidation of this compound can occur at either the electron-rich thiophene ring, specifically the sulfur atom, or at the secondary amine functionality.

Oxidation of the Thiophene Moiety:

The sulfur atom in the thiophene ring is susceptible to oxidation, typically proceeding in a stepwise manner to form a sulfoxide (B87167) and then a sulfone. acs.org This transformation is commonly achieved using oxidizing agents like hydrogen peroxide, often in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO). acs.orgnih.gov The initial step involves the transfer of one oxygen atom to the sulfur, yielding the corresponding thiophene-S-oxide (a sulfoxide). acs.org Subsequent oxidation adds a second oxygen atom to produce the more stable thiophene-1,1-dioxide (a sulfone). acs.orgdicp.ac.cn

The rate of these oxidation steps is influenced by the substituents on the thiophene ring. Electron-donating groups tend to increase the rate of the first oxidation (sulfide to sulfoxide), while the opposite trend is often observed for the second oxidation step (sulfoxide to sulfone). acs.org

Table 1: Examples of MTO-Catalyzed Oxidation of Thiophene Derivatives with Hydrogen Peroxide

Thiophene SubstrateOxidizing SystemPrimary ProductReference
Thiophene DerivativesMTO / H₂O₂Thiophene-S-oxide (Sulfoxide) acs.org
Thiophene-S-oxide DerivativesMTO / H₂O₂Thiophene-1,1-dioxide (Sulfone) acs.orgdicp.ac.cn
Dibenzothiophenes (DBTs)MTO / H₂O₂ in CH₂Cl₂Corresponding Sulfones dicp.ac.cn
Tienilic AcidCytochrome P450 2C95-Hydroxy-Tienilic Acid / Thiolactone nih.gov

In addition to oxidation at the sulfur atom, metabolic oxidation of the thiophene ring can occur on the carbon atoms. For instance, cytochrome P450-mediated oxidation can lead to hydroxylation, such as at the C-5 position, forming a metabolite that may exist in equilibrium with a thiolactone tautomer. nih.gov Another potential, though often unstable, intermediate is a thiophene epoxide, formed via arene oxidation. nih.gov

Oxidation of the Amine Moiety:

The secondary amine group in this compound represents another site for oxidation. Milder oxidizing agents can remove two hydrogen atoms from the secondary amine and its adjacent carbon, a process known as oxidative dehydrogenation, to form an imine. britannica.com

Alternatively, reagents like hydrogen peroxide or peroxy acids can add an oxygen atom to the nitrogen. britannica.comlibretexts.org For secondary amines, this can yield an azanol (hydroxylamine) intermediate. libretexts.org Unlike tertiary amines which form stable amine oxides, these intermediates from secondary amines are often susceptible to further, more complex oxidation reactions. libretexts.org

Reductive Pathways

Reduction reactions targeting this compound would primarily affect the aromatic thiophene ring, as the secondary amine is already in a reduced state.

Reduction of the Thiophene Moiety:

The thiophene ring can undergo reduction through several pathways, leading to either saturation of the ring or its complete cleavage.

Ring Hydrogenation: Catalytic hydrogenation can reduce the aromatic thiophene ring to yield dihydro- or fully saturated tetrahydrothiophene (B86538) derivatives. tandfonline.com However, this method can be challenging due to the tendency of sulfur-containing compounds to poison many common hydrogenation catalysts. tandfonline.com Alternative methods like ionic hydrogenation can also achieve this transformation. tandfonline.comtandfonline.com

Reductive Cleavage (Desulfurization): A more common and synthetically useful transformation is the reductive cleavage of the carbon-sulfur bonds. tandfonline.com This process, known as reductive desulfurization, is most famously accomplished using Raney nickel. tandfonline.com This reaction would remove the sulfur atom entirely, transforming the thiophen-2-ylmethyl moiety into an alkyl chain. In the case of the parent molecule, this would result in the formation of an aliphatic amine. Another method for reductive cleavage involves the use of alkali metals, such as sodium, in liquid ammonia (B1221849). tandfonline.com

Table 2: Common Reductive Transformations of the Thiophene Ring

Reductive MethodEffect on Thiophene RingResulting StructureReference
Catalytic HydrogenationRing SaturationDihydrothiophene or Tetrahydrothiophene tandfonline.comtandfonline.com
Reductive Desulfurization (e.g., Raney Nickel)C-S Bond CleavageAliphatic Chain tandfonline.comtandfonline.com
Alkali Metals in Liquid AmmoniaReductive CleavageAliphatic Chain tandfonline.com

Reduction of the Amine Moiety:

The secondary amine functional group is generally considered to be at a low oxidation state and is not typically susceptible to further reduction under standard conditions. Reductive processes in amine chemistry, such as reductive amination or amide reduction, are methods used to synthesize amines rather than reduce the amine group itself. organic-chemistry.orgorganic-chemistry.org Cleavage of the C-N bond via reduction is possible but would require harsh reaction conditions not typically employed for selective transformations.

Advanced Spectroscopic and Mechanistic Elucidation of Heptan 4 Yl Thiophen 2 Ylmethyl Amine

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule, thereby confirming its chemical formula and assessing its purity. For (heptan-4-yl)(thiophen-2-ylmethyl)amine, HRMS analysis would provide the exact mass of the molecular ion, allowing for the unequivocal confirmation of its elemental formula, C12H21NS.

Expected High-Resolution Mass Spectrometry Data:

ParameterExpected ValueInformation Provided
Calculated Exact Mass 211.1446Theoretical monoisotopic mass of the neutral molecule [M].
Measured Exact Mass [M+H]+ ~212.1524Experimentally determined mass of the protonated molecule, confirming the elemental composition with high accuracy (typically within 5 ppm).

The high resolving power of modern mass spectrometers allows for the differentiation between molecules with the same nominal mass but different elemental compositions. In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum would provide further structural corroboration. Key expected fragments would arise from the cleavage of the C-N bonds and fragmentation of the heptyl group and thiophene (B33073) ring.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals and for providing insights into the molecule's stereochemistry and conformation.

2D NMR Spectroscopy (COSY, HSQC, HMBC) for Detailed Structural Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex proton and carbon spectra expected for this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the methylene (B1212753) bridge and the protons on the thiophene ring, as well as the intricate couplings within the heptan-4-yl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the ¹³C signals for each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the thiophene ring, the methylene bridge, and the heptyl group.

Expected ¹H and ¹³C NMR Chemical Shift Assignments (Predicted):

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Thiophene C2-CH2~3.8 - 4.0~45 - 50H on CH2 to Thiophene C2, C3
Thiophene H3~6.9 - 7.0~125 - 126H3 to Thiophene C2, C4, C5
Thiophene H4~6.9 - 7.0~124 - 125H4 to Thiophene C2, C3, C5
Thiophene H5~7.2 - 7.3~127 - 128H5 to Thiophene C3, C4
N-CH (Heptan-4-yl)~2.6 - 2.8~55 - 60H on N-CH to CH2 groups in heptyl chain
Heptan-4-yl CH2~1.2 - 1.6~20 - 40Various
Heptan-4-yl CH3~0.8 - 1.0~14 - 15Various

Note: These are predicted chemical shifts and would need to be confirmed by experimental data.

Solid-State NMR for Crystalline Forms and Polymorphism Studies

In the event that this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) would be a valuable technique for its characterization. Unlike solution-state NMR, which provides information on the time-averaged structure of a molecule, ssNMR can provide information about the structure and dynamics in the solid state. This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR could differentiate between polymorphs by revealing differences in the local chemical environment of the atoms in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

For this compound, the key vibrational modes would be:

N-H Stretch: A characteristic band for the secondary amine would be expected in the region of 3300-3500 cm⁻¹ in the IR spectrum. The position and shape of this band can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the heptyl group and methylene bridge would be observed below 3000 cm⁻¹.

C=C and C-S Stretches: Vibrations associated with the thiophene ring would be found in the fingerprint region (below 1600 cm⁻¹).

Expected Key Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3300 - 3500FT-IR
Aromatic C-H Stretch3050 - 3150FT-IR, Raman
Aliphatic C-H Stretch2850 - 2960FT-IR, Raman
C=C Stretch (Thiophene)1500 - 1600FT-IR, Raman
C-N Stretch1000 - 1250FT-IR
C-S Stretch (Thiophene)600 - 800FT-IR, Raman

The complementary nature of FT-IR and Raman spectroscopy would provide a more complete vibrational analysis of the molecule.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing (if applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal's structure. This information is crucial for understanding the physical properties of the solid material. However, no published crystal structure for this specific compound is currently available.

Theoretical and Computational Investigations of Heptan 4 Yl Thiophen 2 Ylmethyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Heptan-4-yl)(thiophen-2-ylmethyl)amine at the atomic level. These methods provide a detailed picture of the molecule's electronic distribution and preferred three-dimensional arrangement.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has been successfully applied to investigate the optimized geometry and chemical reactivity of thiophene-containing compounds. nih.govmdpi.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine key geometrical parameters. nih.gov These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The local and global chemical reactivity parameters, such as hardness, chemical potential, and electrophilicity index, can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com Analysis of these parameters helps in identifying the most probable sites for electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis further provides insights into intramolecular bonding and charge transfer interactions within the molecule. nih.gov

Calculated Molecular Properties of Thiophene (B33073) Derivatives using DFT

PropertyValueMethodReference
HOMO-LUMO Gap~4-5 eVB3LYP/6-311++G(d,p) nih.gov
Dipole MomentVariableDFT Calculations mdpi.com
Ionization PotentialVariableDFT Calculations mdpi.com
Electron AffinityVariableDFT Calculations mdpi.com

Ab Initio Methods for Energy Landscape and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are instrumental in exploring the potential energy surface of this compound. nih.govresearchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques, allow for a comprehensive conformational analysis to identify all stable conformers and the transition states connecting them. researchgate.netresearchgate.net

The conformational landscape of molecules with flexible side chains, such as the heptan-4-yl group in this compound, can be complex. researchgate.net By systematically rotating the rotatable bonds and calculating the corresponding energies, a detailed map of the energy landscape can be constructed. This analysis reveals the relative stabilities of different conformers and the energy barriers for their interconversion, which are crucial for understanding the molecule's dynamic behavior. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. scilit.comresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.

By analyzing the MD trajectory, the conformational flexibility of the molecule can be assessed in a more realistic environment compared to in-vacuo quantum chemical calculations. scilit.com Furthermore, MD simulations explicitly account for the interactions between the solute and solvent molecules, allowing for a detailed investigation of solvation effects on the conformational preferences and dynamics of this compound. researchgate.net The analysis of radial distribution functions and hydrogen bonding patterns can provide a microscopic view of the solvation shell around the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data for validation of the theoretical models. researchgate.netnih.gov For this compound, quantum chemical methods can be used to calculate various spectroscopic properties.

For instance, the vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and correlated with experimental ¹H and ¹³C NMR data. researchgate.netmdpi.com The electronic transitions can be predicted using time-dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum. A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model and the derived molecular properties. researchgate.net

Comparison of Experimental and Calculated Spectroscopic Data for Similar Compounds

Spectroscopic TechniqueCalculated ParameterExperimental ObservableTypical AgreementReference
FT-IRVibrational FrequenciesWavenumbers (cm⁻¹)Good researchgate.net
NMRChemical ShiftsppmGood researchgate.netmdpi.com
UV-VisExcitation EnergiesAbsorption Maxima (nm)Qualitative researchgate.net

Ligand Field Theory and Computational Modeling of Metal Complexes Involving this compound

The presence of nitrogen and sulfur atoms in this compound makes it a potential ligand for metal ions. Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting metal complexes. numberanalytics.com

Computational modeling, often in conjunction with LFT principles, can be used to predict the geometry, stability, and electronic properties of metal complexes involving this ligand. researchgate.netnih.gov Methods such as DFT can be employed to optimize the structures of these complexes and to analyze the nature of the metal-ligand bonding. researchgate.net The calculated properties, such as bond lengths, coordination angles, and electronic transition energies, can provide valuable insights into the coordination chemistry of this compound and guide the design of new metal-based materials or catalysts. nih.gov

Applications of Heptan 4 Yl Thiophen 2 Ylmethyl Amine As a Research Building Block and Ligand

Advanced Materials Science: Potential for Supramolecular Assembly or Nanomaterial FunctionalizationNo research could be located that explores the potential of this specific compound in the fields of supramolecular chemistry or the functionalization of nanomaterials.

Due to the absence of specific, verifiable research findings for (Heptan-4-yl)(thiophen-2-ylmethyl)amine in the requested application areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. The available information is limited to basic chemical properties and sourcing, without the detailed experimental results necessary to construct the requested article.

Future Directions and Emerging Research Avenues for Heptan 4 Yl Thiophen 2 Ylmethyl Amine

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes with high atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product. primescholars.comnih.govjocpr.comwikipedia.org Future research into the synthesis of (Heptan-4-yl)(thiophen-2-ylmethyl)amine should prioritize greener methodologies over classical approaches that may generate significant waste. rsc.orgrsc.org

Current synthetic strategies for secondary amines often involve reductive amination. While effective, these methods can have limitations regarding atom economy. organic-chemistry.org Alternative, more sustainable approaches could include:

Catalytic Hydrogenation: This method is recognized for its high atom economy and is extensively used in both industrial and academic settings. primescholars.com The development of novel catalysts could enable the direct reductive amination of thiophene-2-carbaldehyde (B41791) with heptan-4-amine under milder conditions, potentially using molecular hydrogen as the reductant.

Borrowing Hydrogen Methodology: This elegant catalytic approach involves the temporary removal of hydrogen from an alcohol (in this case, thiophen-2-ylmethanol), its use in the formation of an imine with heptan-4-amine, and its subsequent return to reduce the imine to the desired secondary amine. rsc.org This process is highly atom-economical as the only byproduct is water. acsgcipr.org

Enzymatic Synthesis: Biocatalysis offers a green alternative for the synthesis of chiral amines. rsc.org The use of imine reductases (IREDs) could provide a one-step synthesis in an aqueous medium, starting from the corresponding ketone and amine precursors. rsc.org

Table 1: Comparison of Potential Synthetic Routes

Synthetic Method Potential Advantages Key Research Focus
Catalytic Hydrogenation High atom economy, well-established principles. primescholars.com Development of efficient, selective, and reusable catalysts.
Borrowing Hydrogen Excellent atom economy, formation of water as the only byproduct. rsc.orgacsgcipr.org Design of robust catalysts for the specific substrates.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally benign. rsc.org Screening and engineering of suitable enzymes (e.g., IREDs).

Development of Chiral Variants and Enantioselective Syntheses of this compound Analogues

The heptan-4-yl group in the target molecule contains a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral amines are of significant interest as they are key structural motifs in many pharmaceuticals and biologically active compounds. nih.govacs.org Therefore, a critical area of future research is the development of methods for the enantioselective synthesis of this compound analogues.

Significant progress has been made in the asymmetric synthesis of chiral amines, particularly through catalytic asymmetric hydrogenation of imines. nih.govacs.org This approach, which has been successfully implemented on an industrial scale for other chiral amines, could be adapted for the synthesis of enantiomerically pure analogues of the target compound. nih.gov The design and application of novel chiral ligands for transition metal catalysts will be paramount to achieving high enantioselectivity. acs.org

Other promising strategies include:

Biocatalytic Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) have shown promise in the synthesis of chiral amines from ketones with ammonia (B1221849) as the amino donor. researchgate.net Evolving these enzymes to accept bulkier amines like heptan-4-amine could provide a highly selective and environmentally friendly route to chiral products.

Chiral Auxiliaries: While less atom-economical, the use of recoverable chiral auxiliaries remains a viable strategy for achieving high stereocontrol in the synthesis of specific enantiomers. wikipedia.org

Deeper Understanding of Structure-Reactivity Relationships through Advanced Physical Organic Studies

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to predicting its behavior and designing new applications. nih.govnih.govmdpi.com Physical organic chemistry provides the theoretical and experimental tools to probe these relationships. wikipedia.orgyoutube.com

Key areas for investigation include:

Electronic Effects of the Thiophene (B33073) Ring: The sulfur-containing thiophene ring influences the electronic properties of the amine nitrogen. nih.govwikipedia.orglibretexts.org Studies using techniques like Hammett analysis with substituted thiophene derivatives could quantify the electronic-donating or -withdrawing nature of the thiophen-2-ylmethyl group and its impact on the basicity and nucleophilicity of the amine.

Conformational Analysis: The flexibility of the heptane (B126788) chain and the rotational freedom around the various single bonds will result in a complex conformational landscape. wikipedia.org Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, can elucidate the preferred conformations and how they might influence reactivity. wikipedia.orgresearchgate.net

Kinetic Studies: Measuring the rates of reactions involving the amine, such as N-alkylation or acylation, under various conditions can provide valuable mechanistic insights. wikipedia.org Kinetic isotope effect studies could further clarify transition state structures.

Table 2: Key Parameters for Structure-Reactivity Studies

Parameter Experimental Technique Computational Method Information Gained
Basicity (pKa) Potentiometric titration DFT calculations Electronic influence of substituents on the amine nitrogen.
Nucleophilicity Kinetic studies of model reactions Transition state calculations Reactivity towards electrophiles.
Conformational Preferences NMR spectroscopy (NOE) Molecular mechanics, DFT Steric effects on reactivity and interactions.

Integration into Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating chemical libraries with high molecular diversity. acsgcipr.orgmdpi.comnih.govjocpr.comorganic-chemistry.org The secondary amine functionality in this compound makes it an ideal candidate for incorporation into various MCRs.

One of the most well-known MCRs involving a secondary amine is the Ugi four-component reaction (U-4CR) . In a hypothetical U-4CR, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acetamido carboxamide derivative. By varying the other three components, a large library of compounds with diverse functionalities can be synthesized efficiently. mdpi.com

This approach offers significant advantages in terms of synthetic efficiency and atom economy, making it highly suitable for drug discovery and the synthesis of novel materials. nih.govjocpr.com

Synergistic Research with Computational Chemistry for Predictive Design of Derivatives and Applications

The synergy between experimental and computational chemistry is a powerful paradigm in modern chemical research. acs.orgmdpi.comrsc.orgrsc.orgnih.gov Computational methods can provide deep insights into molecular properties and reaction mechanisms, guiding experimental work and accelerating the discovery process. acs.org

For this compound, computational chemistry can be employed to:

Predict Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and electronic parameters of hypothetical derivatives can be calculated before their synthesis. This allows for the in silico screening of potential drug candidates or materials with desired properties. nih.gov

Model Receptor Interactions: If the compound is investigated for biological activity, molecular docking studies can predict how it and its derivatives might bind to a specific protein target. rsc.orgrsc.org This can help in designing more potent and selective analogues.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential synthetic reactions, identify transition states, and rationalize observed selectivities. rsc.org This understanding can then be used to optimize reaction conditions. acs.org

This integrated computational-experimental approach not only accelerates the research and development process but also enhances the accuracy and efficacy of the designed molecules. mdpi.com

Q & A

Q. What synthetic routes are recommended for synthesizing (Heptan-4-yl)(thiophen-2-ylmethyl)amine, and how can reaction parameters be optimized?

A common approach involves nucleophilic substitution or reductive amination between heptan-4-amine and thiophen-2-ylmethyl halides. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity .
  • Catalysts : Use of NaBH₄ or Pd/C for reductive amination to enhance yield .
  • Temperature : Reactions typically proceed at 60–80°C, monitored by TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
    Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction time (12–24 hours) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral features assigned?

  • ¹H NMR : Key signals include:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet, aromatic).
    • Methylene group (CH₂-thiophene): δ 3.7–4.1 ppm (singlet/triplet).
    • Heptan-4-yl chain: δ 1.2–1.6 ppm (multiplet for CH₂ groups) .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) confirm structure .
  • Mass Spectrometry : Molecular ion peak (m/z ~211) and fragmentation patterns validate molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data between experimental results and computational predictions be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies:

  • Computational Refinement : Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR shifts .
  • Sample Purity : Recheck via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
  • Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and 50°C .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

  • Dose Selection : Start with 50–100 mg/kg in rodent models, based on analog studies .
  • Control Groups : Include reference compounds (e.g., Mebicar) to benchmark anxiolytic or antioxidant effects .
  • Endpoint Assays : Measure biomarkers (e.g., glutathione levels for oxidative stress) and behavioral outcomes (e.g., forced swim test) .
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS analysis of plasma samples post-administration .

Q. How can stability studies under varying conditions inform storage and application of this compound?

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (expected >150°C) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials if photosensitive .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–10) to identify optimal storage pH (likely neutral) .

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

  • Heterocyclic Modifications : Introduce triazole or thiazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
  • Prodrug Design : Acetylate the amine to improve bioavailability, with enzymatic hydrolysis in vivo .
  • Stereochemical Optimization : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru) and compare activity .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Process Optimization : Switch to flow chemistry for better heat/mass transfer .
  • Catalyst Screening : Test alternatives like NiCl₂/NaBH₄ for cost-effective reduction .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-alkylation) and adjust reactant ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.